molecular formula C8H8BrNO3 B13661595 Ethyl 2-bromo-5-hydroxynicotinate

Ethyl 2-bromo-5-hydroxynicotinate

Cat. No.: B13661595
M. Wt: 246.06 g/mol
InChI Key: HQLGNZJDRMAOIA-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-hydroxynicotinate is a nicotinic acid derivative featuring a bromine atom at position 2 and a hydroxyl group at position 5 on the pyridine ring. This compound serves as a critical intermediate in pharmaceutical synthesis due to its dual functional groups, enabling diverse reactivity. The hydroxyl group enhances polarity and solubility, while the bromine facilitates substitution reactions. Its synthesis involves bromination of ethyl 2-chloronicotinate in acetic acid, followed by sodium pyrosulfite quenching .

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

ethyl 2-bromo-5-hydroxypyridine-3-carboxylate

InChI

InChI=1S/C8H8BrNO3/c1-2-13-8(12)6-3-5(11)4-10-7(6)9/h3-4,11H,2H2,1H3

InChI Key

HQLGNZJDRMAOIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-5-hydroxynicotinate typically involves the bromination of ethyl nicotinate followed by hydroxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-hydroxynicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of ethyl 2-azido-5-hydroxynicotinate or ethyl 2-thiocyanato-5-hydroxynicotinate.

    Oxidation: Formation of ethyl 2-bromo-5-oxonicotinate.

    Reduction: Formation of this compound without the bromine atom.

Scientific Research Applications

Ethyl 2-bromo-5-hydroxynicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-hydroxynicotinate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Differences

The substituent positions and types significantly influence the physical, chemical, and application profiles of nicotinate derivatives. Below is a comparative overview:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Source
Ethyl 2-bromo-5-hydroxynicotinate Br (2), OH (5) C₈H₈BrNO₃ 274.07 High polarity; pharmaceutical intermediate
Ethyl 5-bromonicotinate Br (5) C₈H₈BrNO₂ 230.06 Lower polarity; precursor for coupling reactions
Ethyl 5-bromo-2-methylnicotinate Br (5), CH₃ (2) C₉H₁₀BrNO₂ 244.09 Increased lipophilicity; agrochemical intermediate
Ethyl 2-amino-5-bromonicotinate NH₂ (2), Br (5) C₈H₉BrN₂O₂ 245.08 Nucleophilic amino group; peptide synthesis
Ethyl 2-bromo-5-(trifluoromethyl)nicotinate Br (2), CF₃ (5) C₉H₆BrF₃NO₂ 298.06 Enhanced stability; fluorinated drug scaffolds

Impact of Substituent Position

  • Bromine at Position 2 vs. 5 :

    • Bromine at position 2 (as in the target compound) enhances electrophilic aromatic substitution reactivity compared to position 5, where steric hindrance may reduce accessibility .
    • Ethyl 5-bromonicotinate (Br at 5) is less reactive in nucleophilic substitutions but serves as a stable intermediate for cross-coupling reactions .
  • Hydroxyl vs. Methyl/Amino Groups: The hydroxyl group in the target compound increases water solubility (logP ~1.2 estimated) compared to methyl (logP ~2.5) or trifluoromethyl (logP ~3.4) substituents . Amino groups (e.g., Ethyl 2-amino-5-bromonicotinate) enable hydrogen bonding, improving binding affinity in drug-receptor interactions .

Research Findings and Data

Reactivity Trends

  • Electrophilic Substitution : Bromine at position 2 undergoes faster substitution than at position 5 due to proximity to the electron-withdrawing carboxylate group .
  • Stability : Trifluoromethyl derivatives exhibit superior thermal stability (decomposition >250°C) compared to hydroxylated analogs (~200°C) .

Solubility and Bioavailability

  • Hydroxyl-containing derivatives show 2–3× higher aqueous solubility than methyl or CF₃ analogs, critical for oral drug bioavailability .

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